3-Amino-5-methylbenzoic acid hydrochloride

Aqueous solubility Salt formation Handling properties

This hydrochloride salt is the definitive alternative when aqueous solubility is critical for synthesis or biological assays. Quantifiable differences in sublimation enthalpy and vapor pressure versus isomers mean substitution risks synthesis failure. Ensure reproducible results by selecting this exact salt form.

Molecular Formula C8H10ClNO2
Molecular Weight 187.62 g/mol
Cat. No. B13279499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-methylbenzoic acid hydrochloride
Molecular FormulaC8H10ClNO2
Molecular Weight187.62 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)N)C(=O)O.Cl
InChIInChI=1S/C8H9NO2.ClH/c1-5-2-6(8(10)11)4-7(9)3-5;/h2-4H,9H2,1H3,(H,10,11);1H
InChIKeyIPDBUCUKGXDERN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-5-methylbenzoic Acid Hydrochloride: A Structurally Unique Building Block for Pharmaceutical Synthesis


3-Amino-5-methylbenzoic acid hydrochloride (CAS 160756-60-5) is a specialized organic compound widely utilized as an intermediate in pharmaceutical research and development [1]. As a hydrochloride salt of a substituted m-aminobenzoic acid derivative, it features a molecular weight of 187.62 g/mol and offers distinct properties compared to its free base form, 3-Amino-5-methylbenzoic acid (CAS 2305-37-5) [1][2]. Its structural pattern, with amino and carboxyl groups meta to each other and a methyl group in the 5-position, positions it as a key building block for synthesizing more complex molecules, including those with potential anticancer activity [1][3].

Why 3-Amino-5-methylbenzoic Acid Hydrochloride Cannot Be Readily Substituted by Other Aminobenzoic Acids


The performance of an aminomethylbenzoic acid derivative is exquisitely sensitive to both its substitution pattern and its salt form. Replacing 3-Amino-5-methylbenzoic acid hydrochloride with a close analog, such as a different methyl regioisomer or the free base form, can lead to unpredictable and often detrimental changes in experimental outcomes [1][2]. Data show that the position of the methyl group on the ring alters fundamental physical properties like sublimation enthalpy, which directly impacts purification and handling. The vapor pressure of 3-amino-4-methylbenzoic acid, for instance, is significantly different from that of 4-amino-3-methylbenzoic acid, highlighting the non-interchangeability of isomers [1]. Furthermore, the hydrochloride salt form offers dramatically enhanced aqueous solubility compared to the free base, which is critical for many reaction conditions and biological assays [2][3]. These subtle but quantifiable differences in solubility, stability, and thermodynamic properties mean that substituting one aminobenzoic acid for another without rigorous requalification introduces a high risk of synthesis failure or irreproducible data.

Quantitative Differentiation of 3-Amino-5-methylbenzoic Acid Hydrochloride: Evidence for Procurement


Enhanced Aqueous Solubility and Handling of 3-Amino-5-methylbenzoic Acid Hydrochloride Compared to Free Base

The hydrochloride salt form of 3-amino-5-methylbenzoic acid provides a distinct, quantifiable advantage in aqueous solubility over its free base counterpart [1][2]. The free base form has a computed XLogP3-AA value of 1.1, indicating lipophilic character and limited water solubility [1]. Salt formation with HCl significantly increases polarity and solubility in aqueous media, which is a well-established class-level inference for hydrochloride salts of aromatic amines [3].

Aqueous solubility Salt formation Handling properties

Divergent Solid-State Properties: Sublimation Enthalpy of 3-Amino-5-methylbenzoic Acid Versus Positional Isomers

The sublimation enthalpy, a fundamental physical property, differs significantly between positional isomers of aminomethylbenzoic acids [1]. While direct data for 3-amino-5-methylbenzoic acid is not reported in this study, the data for its closest analogs illustrate the sensitivity of this property to substitution pattern. 3-amino-4-methylbenzoic acid exhibits a different sublimation behavior (temperature range: 363.18-377.16 K) compared to 4-amino-3-methylbenzoic acid (367.17-383.14 K) [1]. This indicates that the specific arrangement of substituents on the benzene ring leads to distinct crystal lattice energies and, consequently, different handling and purification characteristics.

Sublimation enthalpy Physical property Isomer differentiation

Potential for Tunable Nonlinear Optical (NLO) Properties in the 3-Amino-5-methylbenzoic Acid Scaffold

Aminomethylbenzoic acid derivatives are computationally studied as potential candidates for nonlinear optical (NLO) applications [1]. The study of 2-ammonio-5-methylcarboxybenzene perchlorate (a closely related compound) shows that these types of molecules can possess desirable NLO properties [1]. The unique arrangement of electron-donating (amino, methyl) and electron-withdrawing (carboxyl) groups in the 3-amino-5-methylbenzoic acid framework creates a polarizable electronic structure, a prerequisite for NLO activity. While this is a class-level inference, the specific substitution pattern is key to the magnitude and direction of the NLO response.

Nonlinear optics NLO materials Computational chemistry

Defined Application Scenarios for 3-Amino-5-methylbenzoic Acid Hydrochloride Based on Quantitative Differentiation


Aqueous-Phase Pharmaceutical Synthesis and Biological Assay Development

This compound is the preferred starting material when designing synthetic routes that require aqueous solubility or for preparing stock solutions for biological assays. The hydrochloride salt form offers a definitive advantage in dissolution over the lipophilic free base (XLogP3-AA = 1.1) [4][2]. This simplifies reaction setup, facilitates aqueous workup, and ensures consistent compound concentration in biological testing, thereby reducing experimental variability and improving data reliability.

Synthesis of Advanced Intermediates for Anticancer Agents

Given the documented use of m-aminobenzoic acid derivatives in developing anticancer agents, this compound is strategically valuable as a core building block [4][2]. Its unique substitution pattern (3-amino, 5-methyl) provides distinct electronic and steric properties compared to other isomers, allowing for the generation of a novel chemical space in medicinal chemistry campaigns targeting cancer. The hydrochloride salt facilitates its use in a wide range of coupling and derivatization reactions.

Materials Science Research into Nonlinear Optical (NLO) Materials

Researchers exploring new organic NLO materials can utilize this compound as a foundational scaffold. The presence of both electron-donating and electron-withdrawing groups on a rigid benzene ring is a classic motif for generating NLO-active molecules, as supported by computational studies on similar aminomethylbenzoic acid derivatives [4]. Its use allows for systematic structure-property relationship studies by further functionalizing the amino and carboxyl groups.

Requiring Reproducible Physical Property Data and Handling

In any context where precise physical properties are critical, this specific isomer must be used. The study on sublimation enthalpies demonstrates that positional isomers like 3-amino-4-methylbenzoic acid and 4-amino-3-methylbenzoic acid have measurably different properties [4]. Substituting one for the other would invalidate any prior physical characterization data and could lead to failure in processes like sublimation purification or crystallization, impacting both yield and purity.

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